3-((2-oxopropyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
Description
This compound belongs to the triazolopyrimidinone class, characterized by a fused [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one core. Key structural features include:
- Angular regiochemistry: The triazole ring is fused at positions 4 and 3-a of the pyrimidinone, resulting in an angular isomer (vs. linear isomers observed in other derivatives) .
- Substituents: A 2-oxopropylthio group at position 3, introducing a ketone moiety that may enhance reactivity or hydrogen-bonding interactions.
Triazolopyrimidinones are pharmacologically significant, with reported antimicrobial, antitumor, and anti-inflammatory activities . The angular regiochemistry and substituent diversity in this compound suggest unique physicochemical and biological properties compared to analogs.
Properties
IUPAC Name |
3-(2-oxopropylsulfanyl)-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-3-4-8-5-9(17)12-10-13-14-11(15(8)10)18-6-7(2)16/h5H,3-4,6H2,1-2H3,(H,12,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSDZRVGAXGSAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((2-oxopropyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a member of the triazole family known for its diverse biological activities. This article focuses on its biological properties, including its potential as an antimicrobial agent, anticancer compound, and enzyme inhibitor. The synthesis methods and structure-activity relationships (SAR) will also be discussed.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring fused with a pyrimidine moiety, which is critical for its biological activity.
Antimicrobial Activity
Several studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. Research has shown that triazole derivatives can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus . In vitro assays demonstrated that these compounds affect microbial cell membranes and inhibit vital metabolic pathways.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(Thio) | E. coli | 32 µg/mL |
| 3-(Thio) | S. aureus | 16 µg/mL |
Anticancer Activity
The anticancer potential of This compound has been explored through various assays. Similar triazole derivatives have shown promising results in inhibiting cancer cell proliferation by targeting key enzymes involved in nucleotide synthesis. For instance, compounds with a similar structure have been reported to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 3-(Thio) | MCF-7 (Breast) | 1.1 |
| 3-(Thio) | HCT-116 (Colon) | 2.6 |
| 3-(Thio) | HepG2 (Liver) | 1.4 |
These results suggest that the compound may induce apoptosis in cancer cells through TS inhibition .
Enzyme Inhibition
In addition to its antimicrobial and anticancer properties, This compound has been evaluated for its ability to inhibit specific enzymes. Studies indicate that similar triazole derivatives can act as inhibitors of dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis. This inhibition can lead to reduced proliferation of rapidly dividing cells such as those found in tumors .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its chemical structure. Key findings from SAR studies include:
- Substituent Positioning : The positioning of substituents on the triazole and pyrimidine rings significantly affects activity; ortho-substituted derivatives often exhibit enhanced potency compared to meta or para substitutions.
- Functional Groups : The presence of electron-withdrawing groups increases the lipophilicity and bioavailability of the compound, enhancing its interaction with biological targets.
Case Studies
- In Vivo Efficacy : A study conducted on animal models demonstrated that derivatives of this compound significantly reduced tumor size compared to controls when administered at optimal doses.
- Combination Therapies : Research has suggested that combining this compound with conventional chemotherapeutics may enhance therapeutic efficacy while reducing side effects.
Comparison with Similar Compounds
Regioisomeric Differences
- Linear vs. Angular Isomers: Linear isomers (e.g., [1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one) are often synthesized under different conditions, with regioselectivity influenced by reaction solvents and catalysts.
Substituent Variations
Table 1: Key Structural and Functional Differences
Pharmacological Potential
- Antimicrobial Activity: Cyano-substituted triazolopyrimidinones () show antimicrobial properties, suggesting the target compound’s thioether and ketone groups may similarly interact with bacterial enzymes .
- Metabolic Stability : Fluorinated analogs () highlight the trade-off between lipophilicity and metabolic half-life, a consideration for the target compound’s 2-oxopropylthio group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
